Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone is a synthetic compound featuring a biphenyl core linked to a piperazine moiety substituted with a 3-bromobenzyl group. This structure is designed to modulate dopaminergic and serotonergic receptor activity, making it a candidate for antipsychotic applications. The bromine atom at the 3-position of the benzyl group introduces steric bulk and electron-withdrawing properties, which influence receptor binding affinity and pharmacokinetic parameters such as blood-brain barrier penetration .
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O/c25-23-8-4-5-19(17-23)18-26-13-15-27(16-14-26)24(28)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGKYPMXHWAPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone typically involves multiple steps. One common route includes the reaction of biphenyl-4-carboxylic acid with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate biphenyl-4-ylpiperazin-1-ylmethanone. This intermediate is then reacted with 3-bromobenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 3-bromobenzyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-Chlorophenyl vs. 3-Bromobenzyl Substitutions
The compound 4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone (C₂₃H₂₁ClN₂O, MW: 376.88 g/mol) shares structural similarity but substitutes chlorine for bromine. However, bromine’s stronger electron-withdrawing nature could improve binding to dopamine D₂ receptors by polarizing the benzyl group .
2-Methoxyphenyl and 2,3-Dichlorophenyl Derivatives
In antipsychotic studies, 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k) demonstrated lower catalepsy induction, a key metric for atypical antipsychotics. These derivatives highlight the importance of substituent electronic properties:
- The methoxy group (electron-donating) enhances anti-serotonergic activity.
- Dichlorophenyl groups (electron-withdrawing) favor anti-dopaminergic effects.
Bromine’s intermediate electronegativity may balance these activities, though direct comparisons are lacking .
Linker Modifications
Acetyl vs. Carbonyl Linkers
Compounds like 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone use an acetyl linker (CH₂-C=O) instead of a direct carbonyl bond. The rigid carbonyl linker in the target compound may enhance selectivity for D₂ receptors .
Functional Group Additions
Hydroxyethyl and Trifluoromethyl Substitutions
- Biphenyl-4-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanone (33): The hydroxyethyl group introduces hydrophilicity, improving solubility but possibly reducing blood-brain barrier penetration.
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21): The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for CNS-targeted drugs. Bromine’s polarizability may offer a middle ground between hydrophilicity and lipophilicity .
Pharmacological and Computational Insights
QSAR Correlations
QSAR models for biphenyl-piperazine derivatives reveal:
- QPlogBB (brain/blood partition coefficient) : Bromine’s higher molecular weight (vs. chlorine or methoxy) may lower QPlogBB, reducing brain exposure.
- Electron Affinity (EA) : Bromine’s electron-withdrawing nature increases EA, correlating with enhanced anti-dopaminergic activity .
Docking Studies
Homology modeling with human D₂ receptors shows that bulkier substituents (e.g., bromine) occupy hydrophobic pockets near transmembrane helices, stabilizing ligand-receptor interactions. This contrasts with smaller groups (e.g., chlorine), which may bind less efficiently .
Comparative Data Tables
Table 1: Structural and Pharmacokinetic Comparisons
*Predicted values based on QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
